molecular formula C20H18O8 B3343007 beta-Rhodomycinone CAS No. 5012-65-7

beta-Rhodomycinone

Cat. No. B3343007
CAS RN: 5012-65-7
M. Wt: 386.4 g/mol
InChI Key: XGUMQVUWZOLAQN-RNFJLKLCSA-N
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Description

Beta-Rhodomycinone is an anthracycline derivative . Anthracyclines, discovered in the 1960s, are a very important class of anticancer compounds used for many years in the treatment of leukemia, breast carcinoma, and other solid tumors . The aglycon of beta-Rhodomycinone is a tetracyclic system with a 7,8,9,10-tetrahydro-tetracene-5,12-quinone skeleton .


Synthesis Analysis

Beta-Rhodomycinone is produced by Streptomyces griseus isolate KJ623766 . The production of cytotoxic metabolites from S. griseus isolate KJ623766 was carried out in a 14L laboratory fermenter under specified optimum conditions . Bioassay-guided fractionation of the ethyl acetate extract led to the purification of two cytotoxic metabolites, identified as β- and γ-rhodomycinone .


Molecular Structure Analysis

The molecular structure of beta-Rhodomycinone was determined by extensive analysis of their spectroscopic analysis and ECD calculation method . The structures of isolated metabolites were determined based on the mass, 1D, 2D NMR, COSY, and HSQC BMR spectroscopic analysis .


Chemical Reactions Analysis

The biosynthesis of beta-Rhodomycinone in Streptomyces peucetius involves three stages: formation of ε-rhodomycinone, formation of thymidine diphosphate (TDP)-L-daunosamine, and glycosylation followed by post-modifications (methylation, decarboxylation, and hydroxylation) .

Mechanism of Action

While the exact mechanism of action of beta-Rhodomycinone is not explicitly mentioned in the search results, it is known that anthracyclines like beta-Rhodomycinone inhibit cell wall synthesis by binding the enzymes involved in the synthesis .

Safety and Hazards

According to the Safety Data Sheet for ε-Rhodomycinone, which is structurally similar to beta-Rhodomycinone, no special measures are required for handling, and it does not pose any specific hazards .

Future Directions

While specific future directions for beta-Rhodomycinone are not mentioned in the search results, there is a great interest in related natural or synthetic compounds having improved therapeutic indices . The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

properties

IUPAC Name

(7S,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-2-20(28)6-9(22)11-14(19(20)27)18(26)12-13(17(11)25)16(24)10-7(15(12)23)4-3-5-8(10)21/h3-5,9,19,21-22,25-28H,2,6H2,1H3/t9-,19+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUMQVUWZOLAQN-RNFJLKLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198214
Record name beta-Rhodomycinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Rhodomycinone

CAS RN

5012-65-7
Record name beta-Rhodomycinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005012657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Rhodomycinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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